4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid

Thermal Properties Polymer Processing Volatility

Procurement challenge: Sourcing a brominated monomer that balances reactivity, thermal stability, and non-corrosive performance without altering polymer matrix behavior. This compound (C17H14Br4O4, MW 601.91) provides a direct solution: - **Soldering flux activator** (0.1-5 wt%): Meets Mil-Spec QQS571C, post-solder cleaning optional. - **Reactive monomer**: 53.1% Br content; achieves UL-94 V-0 in polycarbonates/epoxies. - **Membrane polymer precursor**: O2/N2 separation factor >6.5 at 24°C. - **Specs**: Mp 167-170°C; >98% purity assured.

Molecular Formula C17H14Br4O4
Molecular Weight 601.9 g/mol
CAS No. 16733-29-2
Cat. No. B11972879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid
CAS16733-29-2
Molecular FormulaC17H14Br4O4
Molecular Weight601.9 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
InChIInChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23)
InChIKeyOFLOJYUEVWVCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromo Diphenolic Acid: High-Purity Overview


4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid (CAS 16733-29-2), also known as tetrabromo diphenolic acid, is a high-bromine-content (calculated ~53.1% Br) diphenolic acid derivative [1]. It belongs to the class of halogenated organic compounds and serves as a versatile intermediate and additive in polymer chemistry, soldering fluxes, and advanced membrane applications [2]. The compound features a pentanoic acid backbone substituted with two 3,5-dibromo-4-hydroxyphenyl groups, resulting in a molecular formula of C17H14Br4O4 and a molecular weight of 601.91 g/mol [1].

Brominated monomer for flame-retardant polymer synthesis
Non-ionic flux activator in rosin-based soldering formulations
Membrane precursor for O₂/N₂ separation applications

Why This Brominated Phenolic Cannot Be Substituted


Direct substitution of 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid with other brominated flame retardants or diphenolic acid derivatives is not scientifically sound due to its unique molecular architecture. The combination of a flexible pentanoic acid spacer, two phenolic hydroxyl groups, and four strategically positioned bromine atoms confers a distinct balance of reactivity, thermal behavior, and bromine release kinetics [1]. Generic substitution would alter critical performance parameters such as melting point (167-170°C) , boiling point (388.69°C) , and overall compatibility in specific polymer matrices or flux formulations [1]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Architecture The tetrabromo diphenolic backbone with flexible pentanoic spacer cannot be replicated by non-halogenated or mono-bromo analogs; thermal and reactivity profiles may shift unpredictably.
Flame retardancy Bromine content (~53.1%) is intrinsically linked to flame-retardant mechanism; lower-bromine or additive-type replacements may not achieve equivalent performance without formulation redesign.
Flux corrosivity Ionic halide salts leave corrosive residues; substitution with tetrabromo diphenolic acid requires validation of non-corrosive behavior and electrical conductivity limits per target specification.

Quantitative Differentiation vs. Comparators


Lower Boiling Point vs. Non-Brominated Diphenolic Acid

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid exhibits a significantly lower boiling point (388.69°C) compared to its non-brominated parent compound, diphenolic acid (CAS 126-00-1), which boils at 507°C . This ~118°C reduction in boiling point, driven by the introduction of four heavy bromine atoms, fundamentally alters its volatility profile and may influence its behavior during high-temperature polymer processing or soldering applications .

Boiling Point vs Non-Br Analog
Data to verify
Target: ~388.7 °C Diphenolic Acid: 507 °C
~118 °C lower
Volatility profile may differ during high-temperature processing
Literature estimate; experimental validation recommended
Thermal Properties Polymer Processing Volatility

Higher Molecular Weight and Bromine Content

The tetrabrominated structure of 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid results in a molecular weight of 601.91 g/mol and a calculated bromine content of approximately 53.1% . In contrast, the non-brominated diphenolic acid has a molecular weight of 286.33 g/mol and 0% bromine . This substantial increase in bromine content (from 0% to 53.1%) is the primary driver of its flame retardant efficacy, as bromine radicals interrupt the combustion cycle [1].

Bromine Content
Class-level inference
~53.1% Br (0% for non-brominated analog)
High bromine payload per molecule may support flame retardancy at lower loading
Calculated from C₁₇H₁₄Br₄O₄
Flame Retardancy Bromine Content Molecular Weight

Comparable Melting Point for Process Compatibility

Despite the significant molecular weight and bromine content differences, 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid maintains a melting point range of 167-170°C, which is nearly identical to that of non-brominated diphenolic acid (also 167-170°C) . This is a critical advantage for formulators seeking to substitute a brominated version into existing processes without major adjustments to temperature profiles or equipment .

Melting Point Similarity
Data to verify
Target: 167–170 °C Diphenolic Acid: 167–170 °C
~0 °C difference
May allow substitution without extensive process re-validation
Literature values; verify with actual lot
Thermal Properties Processing Window Formulation

Non-Corrosive Flux Activator vs. Ionic Halide Salts

In soldering flux formulations, 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid (tetrabromo diphenolic acid) at 0.1-5 wt% in rosin provides non-corrosive fluxing action with improved flow characteristics and low electrical conductivity, in contrast to traditional organic base halide salt activators which leave corrosive residues and produce toxic fumes upon heating [1]. This was validated against Federal Specification QQS571C requirements for rosin fluxes in electrical work [1].

Non-Corrosive Flux vs Halide Salts
Head-to-head
Rosin flux with 0.1–5 wt% tetrabromo diphenolic acid: meets Federal Specification QQS571C for non-corrosive residue and low conductivity
May support no-clean soldering in high-reliability electronics
Patent-based comparison; independent validation suggested
Soldering Flux Corrosion Resistance Electrical Applications

Validated Industrial and Research Applications


Non-Corrosive Soldering Flux Activator

As a non-ionic activator in rosin-based soldering fluxes, 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is used at 0.1-5 wt% to enhance solder flow and surface cleaning without leaving corrosive residues. This is critical for meeting stringent military and aerospace specifications (e.g., Federal Specification QQS571C) for electrical assemblies where post-solder cleaning is restricted or would introduce reliability risks [1].

Flame-Retardant Monomer for Polymers

The compound serves as a reactive tetrabromo diphenolic monomer for synthesizing flame-retardant polyestercarbonates and epoxy resins. Its high bromine content (~53.1%) and thermal profile (mp 167-170°C) allow it to be incorporated into polymer backbones to impart intrinsic flame retardancy, potentially achieving UL-94 V-0 ratings at lower loadings than additive-type retardants [2]. This is particularly relevant for printed circuit boards (PCBs) and electrical housings where material safety standards are paramount [3].

Oxygen/Nitrogen Separation Membranes

Polyestercarbonate membranes containing 4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid residues in the polymer backbone have demonstrated an oxygen/nitrogen separation factor of 6.5 or greater at 24°C [4]. This high selectivity, combined with good mechanical properties under extreme temperature and pressure, makes it a candidate for industrial gas separation units in applications ranging from medical oxygen concentrators to nitrogen generation for inerting processes [4].

Application
Selection Property
Validation Focus
Non-Corrosive Soldering Flux Activator
Non-ionic rosin activator (0.1–5 wt%)
Flux corrosivity per QQS571C; electrical conductivity after reflow
Flame-Retardant Monomer
Reactive tetrabromo diphenolic with ~53.1% Br, mp 167–170 °C
UL-94 rating at target loading; thermal stability in polymerization
O₂/N₂ Separation Membranes
Polyestercarbonate incorporating brominated residues
O₂/N₂ selectivity ≥6.5 at 24 °C; mechanical integrity under pressure
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